N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative within a class of compounds notable for their diverse applications, including flavor enhancement and enzyme modulation. Oxalamides are characterized by a central oxalyl bridge connecting two amine groups, with substitutions at the N1 and N2 positions dictating their physicochemical and biological properties. This compound features a 2-hydroxy-2-(1-methylpyrrole)ethyl group at N1 and a 4-(trifluoromethoxy)phenyl group at N2. The trifluoromethoxy substituent enhances metabolic stability due to its electron-withdrawing nature, while the pyrrole moiety may influence receptor binding interactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c1-22-8-2-3-12(22)13(23)9-20-14(24)15(25)21-10-4-6-11(7-5-10)26-16(17,18)19/h2-8,13,23H,9H2,1H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNSDNFZKXNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring. One common approach is the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with a suitable amine under controlled conditions to form the oxalamide core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form an amine.
Substitution: The trifluoromethoxy phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxalamides
Functional Group Impact
- Trifluoromethoxy vs. Methoxy Groups : The target compound’s 4-(trifluoromethoxy)phenyl group confers greater resistance to oxidative metabolism compared to methoxy-substituted analogues (e.g., S336, Compound 16). The electron-withdrawing trifluoromethoxy group reduces demethylation susceptibility, enhancing metabolic stability .
- Pyrrole vs. Pyridine/Benzyl Groups: The 1-methylpyrrole substituent at N1 may alter receptor binding kinetics compared to pyridyl (S336) or benzyl (S5456) groups.
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a pyrrole moiety and oxalamide functional groups. These structural components suggest significant potential for various biological activities, particularly in the realms of anti-inflammatory and anticancer applications.
The molecular formula of this compound is with a molecular weight of approximately 371.31 g/mol. Its structure includes a hydroxyl group and an ethyl chain linked to the nitrogen of the pyrrole, which enhances its lipophilicity and pharmacokinetic properties. The trifluoromethoxy group may also contribute to its biological activity by influencing interactions with biological targets.
Preliminary studies indicate that compounds containing pyrrole and oxalamide structures exhibit significant biological activities, including:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer therapy as they alter gene expression and promote apoptosis in cancer cells.
- Electrophilic Aromatic Substitution : The pyrrole ring may participate in electrophilic aromatic substitution reactions, potentially modifying the compound's structure and functionality, which could enhance its biological activity.
Anticancer Activity
Research has highlighted the potential of oxalamides in cancer therapy. Compounds with similar structures have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving HDAC inhibition. The specific anticancer activity of this compound remains to be fully elucidated but is supported by structural analogs that show promising results.
Anti-inflammatory Properties
Compounds with similar functional groups have also been investigated for their anti-inflammatory effects. The presence of hydroxyl groups can enhance interaction with inflammatory mediators, potentially leading to reduced inflammation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities, as shown in the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide | Contains an aryl group and hydroxamic acid | Histone deacetylase inhibitor |
| 1-(1-methylpyrrol-2-yl)ethanone | Simple pyrrole derivative | Antimicrobial properties |
| N-acetyl-N'-phenethylurea | Urea derivative with phenethyl group | Anticancer activity |
This table illustrates how this compound may possess unique biological activities due to its dual functional groups (hydroxyl and oxalamide), which could lead to distinct therapeutic applications not observed in other compounds.
Case Studies and Research Findings
Recent studies focusing on related compounds have provided insights into their mechanisms and efficacy:
- Anticancer Efficacy : A study demonstrated that related oxalamides could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through HDAC inhibition.
- Anti-inflammatory Effects : Another investigation showed that similar compounds reduced inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
- Binding Studies : Interaction studies using techniques like surface plasmon resonance have indicated strong binding affinities between these compounds and key enzymes involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis pathway for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
- Methodological Answer : The synthesis of structurally complex oxalamides requires multi-step optimization. For example, the coupling of hydroxylated pyrrole derivatives with trifluoromethoxy-substituted aryl amines may involve:
- Amide bond formation : Use of coupling agents like HATU or EDCI with DMAP as a catalyst (as seen in analogous imidazole synthesis in ).
- Protection/deprotection strategies : Protecting hydroxyl groups (e.g., with acetyl or benzyl groups) during reactive steps to prevent side reactions .
- Purification : Chromatographic separation with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates .
Q. How can impurities in the final compound be systematically identified and quantified?
- Methodological Answer :
- HPLC-MS analysis : Use reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times and mass spectra against reference standards (as in , which details impurity profiling for structurally similar amides) .
- Threshold limits : Total impurities should not exceed 0.5% (w/w), with individual impurities capped at 0.1% (aligning with pharmacopeial standards in ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the pyrrole and trifluoromethoxy groups. For example, the 4-(trifluoromethoxy)phenyl group shows distinct downfield shifts (~7.2 ppm for aromatic protons) due to electron-withdrawing effects .
- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of intermediates during synthesis?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s approach () integrates computational screening to prioritize experimental conditions, reducing trial-and-error cycles .
- Solvent effects : Simulate solvent interactions (e.g., dichloromethane vs. methanol) to optimize reaction yields .
Q. What strategies resolve contradictions in observed vs. theoretical yields during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield. highlights DoE’s role in minimizing experiments while capturing parameter interdependencies .
- Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., slow amidation due to steric hindrance) .
Q. How can membrane separation technologies improve purification of intermediates?
- Methodological Answer :
- Nanofiltration : Use membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate low-molecular-weight byproducts from intermediates. This aligns with CRDC’s focus on membrane technologies for chemical engineering () .
- Solvent-resistant membranes : Avoid membrane degradation in polar aprotic solvents (e.g., DMF) by using polyimide-based materials .
Q. What mechanistic insights explain the stability of the trifluoromethoxy group under reaction conditions?
- Methodological Answer :
- Electron-deficient aryl groups : The trifluoromethoxy substituent’s strong electron-withdrawing nature stabilizes intermediates via resonance. Compare with Chan–Evans–Lam coupling in , where electron-deficient aryl boronic acids enhance reaction efficiency .
- Hydrolytic stability : Test stability in acidic/basic media (e.g., pH 2–12) to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
